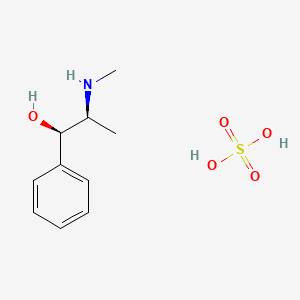
alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is a chemical compound with the molecular formula C10H15NO4S. It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with a sulfate group, and the benzyl ring is substituted with a methylaminoethyl group. This compound is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate typically involves the reaction of benzyl alcohol with methylamine and ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at a temperature range of 50-70°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvents: Solvents like methanol or ethanol are often employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process includes:
Reactant Mixing: Continuous mixing of benzyl alcohol, methylamine, and ethylene oxide.
Sulfonation: Addition of sulfuric acid to the reaction mixture under controlled temperature and pressure.
Purification: The product is purified through distillation or crystallization to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation Products: Benzyl ketones or benzyl carboxylic acids.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Halogenated benzyl compounds.
科学的研究の応用
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in neurotransmission and metabolic pathways.
Pathways: It modulates the activity of enzymes such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels and signaling pathways.
類似化合物との比較
Similar Compounds
Ephedrine: A similar compound with a methylamino group and hydroxyl group on the benzyl ring.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Oxilofrine: A compound with a hydroxyl group and methylamino group, used as a stimulant.
Uniqueness
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications where sulfate functionality is required.
特性
CAS番号 |
73986-87-5 |
|---|---|
分子式 |
C10H17NO5S |
分子量 |
263.31 g/mol |
IUPAC名 |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |
InChIキー |
XVPDSDYVNYOVMP-GNAZCLTHSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















